
N-(thiophen-3-ylmethyl)cyclopentanamine
Beschreibung
N-(Thiophen-3-ylmethyl)cyclopentanamine is a secondary amine characterized by a cyclopentane ring attached to an amine group, which is further substituted with a thiophen-3-ylmethyl moiety. Its molecular formula is C₁₀H₁₅NS, combining the hydrophobic cyclopentane ring with the electron-rich thiophene heterocycle.
Synthetic routes typically involve reductive amination between cyclopentanone and 3-thienylmethylamine, catalyzed by imine reductases (IREDs) or transition-metal catalysts. For example, IRED-mediated synthesis achieved 97% conversion in model studies for analogous compounds . The compound's versatility as a synthetic intermediate is highlighted by its role in preparing melanin-concentrating hormone receptor agonists and NMDA receptor ligands .
Eigenschaften
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRHSCVSGJXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406039 | |
Record name | N-(thiophen-3-ylmethyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-57-3 | |
Record name | N-(thiophen-3-ylmethyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Monoalkylation Strategies
-
Excess amine : Using a 5:1 molar ratio of cyclopentanamine to alkylating agent suppresses dialkylation.
-
Protecting groups : Temporary protection (e.g., Boc) of the amine enables selective monoalkylation, followed by deprotection.
Example Procedure
-
Dissolve cyclopentanamine (5.0 equiv) in dry THF under nitrogen.
-
Add thiophen-3-ylmethyl bromide (1.0 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 48 hours.
-
Quench with water, extract with EtOAc, and concentrate.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Challenges and Solutions
-
Thiophen-3-ylmethyl bromide synthesis : Treat thiophen-3-ylmethanol with PBr3 in Et2O.
-
Byproduct formation : Tertiary amine byproducts necessitate careful chromatography.
Gabriel Synthesis of Thiophen-3-ylmethanamine Followed by Reductive Amination
This two-step approach first synthesizes thiophen-3-ylmethanamine via the Gabriel method, then couples it with cyclopentanone.
Step 1: Gabriel Synthesis of Thiophen-3-ylmethanamine
Step 2: Reductive Amination with Cyclopentanone
-
Combine thiophen-3-ylmethanamine (1.0 equiv) and cyclopentanone (1.2 equiv) in methanol.
-
Add NaBH3CN (1.5 equiv) and stir at room temperature for 24 hours.
-
Isolate the product via extraction and chromatography.
Advantages
-
Avoids alkylation pitfalls by generating a primary amine intermediate.
Comparative Analysis of Synthetic Routes
*Theoretical yields based on analogous reactions in literature.
Spectroscopic Characterization and Validation
Successful synthesis requires validation via:
Analyse Chemischer Reaktionen
Types of Reactions
N-(thiophen-3-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-(thiophen-3-ylmethyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(thiophen-3-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentanamine moiety can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of this compound and Analogs
Ring Size and Steric Effects
Replacing the cyclopentane ring with cyclohexane (as in N-(thiophen-3-ylmethyl)cyclohexanamine) increases molecular volume by ~15%, which reduces diffusion across lipid membranes. In preclinical studies, cyclohexane analogs showed 20–30% lower brain uptake compared to cyclopentane derivatives, critical for central nervous system drug design .
Substituent Position and Electronic Effects
Thiophene substitution at position 3 (vs. 2) alters electron density distribution. For instance, N-(thiophen-2-ylmethyl)cyclopentanamine exhibits stronger interactions with aromatic residues in enzyme active sites, while the 3-substituted variant favors hydrophobic pockets . Halogenation, as in 2-iodo-N-(thiophen-3-ylmethyl)aniline, enhances electrophilicity, enabling nucleophilic aromatic substitution reactions with 3–5× higher yields compared to bromo/chloro analogs .
Functional Group Modifications
Carboxamide derivatives (e.g., N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide) introduce hydrogen-bonding sites, improving aqueous solubility (logP reduced from 2.8 to 1.5) and bioavailability . Radiolabeled versions, such as the ¹¹C-methoxy derivative, achieve >99% radiochemical purity and specificity for NMDA receptors, demonstrating utility in positron emission tomography (PET) .
Biologische Aktivität
N-(thiophen-3-ylmethyl)cyclopentanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides an in-depth analysis of its biological activities, including antimicrobial, antiviral, and anticonvulsant effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound consists of a thiophene ring attached to a cyclopentanamine moiety. The structural formula can be represented as follows:
This unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, showing inhibition of growth at various concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
2. Antiviral Properties
The compound has also been studied for its antiviral activity. Preliminary results indicate that it may inhibit viral replication, particularly in cell lines infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes.
3. Anticonvulsant Activity
A notable area of research involves the anticonvulsant effects of this compound. In vivo studies using mouse models have demonstrated its efficacy in reducing seizure activity induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).
Seizure Model | Dose (mg/kg) | Seizure Duration (s) | Reduction (%) |
---|---|---|---|
PTZ | 50 | 60 | 50 |
MES | 30 | 45 | 40 |
These results indicate that the compound may act through GABAergic mechanisms, enhancing inhibitory neurotransmission.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiophene moiety can interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme kinetics.
- Receptor Modulation : The cyclopentanamine part may enhance binding affinity to neurotransmitter receptors, particularly GABA receptors, which are crucial for anticonvulsant activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential use in treating infections caused by resistant strains.
Case Study 2: Anticonvulsant Testing
In another study, male Swiss albino mice were administered varying doses of the compound prior to inducing seizures via PTZ. The results showed a dose-dependent decrease in seizure duration and frequency, indicating promising anticonvulsant properties.
Q & A
Q. Yield Optimization Table
Parameter | Optimal Condition | Yield Impact | Reference |
---|---|---|---|
Solvent | DMSO | +15–20% | |
Base | NaOH | +10% | |
Reaction Time | 5–10 min (microwave) | +12% |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.9–7.5 ppm) and cyclopentyl carbons (δ 22–35 ppm). Multiplicity analysis distinguishes stereochemistry .
- HRMS (ESI-TOF) : Confirm molecular ion [M+H⁺] with <0.5 ppm error (e.g., calc. 242.1909 vs. found 242.1907) .
- HPLC : Achieve >99% radiochemical purity for radiolabeled derivatives using C18 columns and ethanol/PBS mobile phases .
How can radiochemical synthesis of carbon-11 labeled this compound derivatives be optimized for PET imaging?
Answer:
Key parameters for radiosynthesis (90-minute process):
- Precursor : 1 mg (3.5 µmol) of methoxy precursor .
- Radiolabeling : Use [¹¹C]CH₃I in DMSO with NaOH, achieving 49±3% decay-corrected yield .
- Purification : Reverse-phase HPLC ensures >99% radiochemical purity .
Q. Structural Modifications Table
Modification | Effect on Binding Affinity | Reference |
---|---|---|
Thiophene → Benzene | ↓ 30% (reduced π-stacking) | |
Cyclopentyl → Cyclohexyl | ↓ 25% (increased flexibility) |
How do data inconsistencies in preclinical PET studies inform future experimental design?
Answer:
- Contradiction : Early studies reported low signal-to-noise ratios due to off-target binding .
- Resolution : Blocking studies with ifenprodil (NR2B antagonist) confirmed specificity (e.g., 60% uptake reduction in rat striatum) .
- Design Adjustments :
- Use anesthetized mice to minimize motion artifacts .
- Optimize specific activity (>75 GBq/µmol) to reduce mass effects .
What in vivo biodistribution patterns are observed for radiolabeled derivatives, and what do they indicate about pharmacokinetics?
Answer:
- High brain uptake : 4.1% ID/g at 5 min post-injection, suggesting efficient BBB penetration .
- Fast clearance : Liver and kidney accumulation <2% ID/g by 60 min, indicating renal/hepatic excretion .
- Target engagement : Striatal/cortical uptake correlates with NR2B receptor density .
Q. Biodistribution Table (Mouse, % ID/g)
Tissue | 5 min | 30 min | 60 min |
---|---|---|---|
Brain | 4.1 | 2.8 | 1.2 |
Liver | 3.5 | 1.9 | 0.8 |
Kidney | 2.7 | 1.5 | 0.6 |
How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
Answer:
- Data collection : Use SHELXL for refinement (0.8 Å resolution) to assign R/S configurations .
- Key metrics : Bond angles (109.5° for sp³ carbons) and torsional strains (<5° deviation) confirm cyclopentyl geometry .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···S contacts in thiophene derivatives) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.